4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

Catalog No.
S6811872
CAS No.
683762-67-6
M.F
C19H23N3O3S
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpy...

CAS Number

683762-67-6

Product Name

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H23N3O3S/c1-14-6-5-8-18(20-14)21-19(23)16-9-11-17(12-10-16)26(24,25)22-13-4-3-7-15(22)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,20,21,23)

InChI Key

ZYCNENRSZBESMG-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is an organic compound characterized by its complex structure, which includes a sulfonyl group attached to a piperidine ring and a benzamide moiety. The molecular formula of this compound is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, and it has a molecular weight of approximately 373.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Oxidation: The sulfonyl group can be oxidized, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: The compound may undergo reduction reactions, converting the sulfonyl group into a thiol or altering the amine functionalities.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at the benzamide nitrogen or the piperidine nitrogen, depending on the reaction conditions and reagents used.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity: The compound may influence cellular pathways involved in cancer proliferation and survival.
  • Enzyme Inhibition: It has been shown to interact with specific enzymes, potentially modulating their activity and impacting various metabolic processes.

These properties make it a candidate for further investigation in drug development.

The synthesis of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple synthetic steps:

  • Formation of the Piperidine Intermediate: Starting from 2-methylpiperidine, it is reacted with a suitable sulfonyl chloride to form the piperidine sulfonamide.
  • Coupling Reaction: The piperidine sulfonamide is then coupled with 6-methylpyridin-2-amine under controlled conditions to yield the final product.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

The compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it can be explored as a lead compound for new drugs targeting infections or cancer.
  • Research Reagent: It serves as a useful tool in chemical biology for studying enzyme interactions and cellular mechanisms.
  • Material Science: Its unique chemical structure may find applications in developing advanced materials with specific properties.

Interaction studies have focused on understanding how 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide interacts with biological targets:

  • Binding Affinity: Studies have measured its binding affinity to various receptors and enzymes, indicating potential therapeutic targets.
  • Mechanism of Action: Investigations into its mechanism reveal how it modulates enzymatic activities or cellular pathways, which is crucial for drug design.

These studies are essential for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamideC19H23N3O3SC_{19}H_{23}N_{3}O_{3}SSimilar piperidine structure; potential antimicrobial activity
N-{4-[2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyloxazoleC22H23N3O4SC_{22}H_{23}N_{3}O_{4}SIncorporates an oxazole ring; diverse biological activities
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-methylpropyl)benzamideC17H27N3O3SC_{17}H_{27}N_{3}O_{3}SFeatures a piperazine instead of piperidine; different pharmacological profile

Uniqueness

The uniqueness of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct biological properties compared to similar compounds. Its potential as a therapeutic agent targeting specific diseases makes it an interesting subject for further research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.14601278 g/mol

Monoisotopic Mass

373.14601278 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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